BI 689648

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

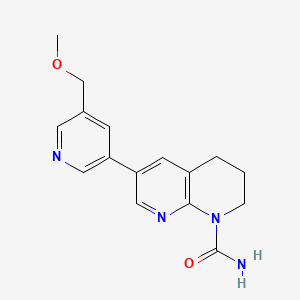

6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-22-10-11-5-13(8-18-7-11)14-6-12-3-2-4-20(16(17)21)15(12)19-9-14/h5-9H,2-4,10H2,1H3,(H2,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFDCVNQDFICKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CN=C1)C2=CC3=C(N=C2)N(CCC3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BI 689648 as a selective aldosterone synthase inhibitor

A Technical Guide for Drug Development Professionals

This document provides a comprehensive technical overview of BI 689648, a novel and highly selective aldosterone synthase inhibitor (ASI). It details the compound's mechanism of action, preclinical data, and the experimental methodologies used in its evaluation, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Selective Aldosterone Synthase Inhibition

Aldosterone, a mineralocorticoid hormone, is a crucial regulator of blood pressure, volume, and electrolyte balance.[1][2] Its synthesis is primarily controlled by the renin-angiotensin-aldosterone system (RAAS).[2] However, excessive aldosterone levels can lead to deleterious effects on the cardiovascular and renal systems, including the promotion of fibrosis, inflammation, and vascular remodeling, contributing to conditions like resistant hypertension and heart failure.[1][3]

Aldosterone synthase (AS), encoded by the CYP11B2 gene, is the key enzyme responsible for the final steps in aldosterone production. Inhibiting this enzyme presents a direct therapeutic strategy to reduce aldosterone levels. A significant challenge in developing ASIs is achieving selectivity over cortisol synthase (CS), encoded by the CYP11B1 gene, which is responsible for cortisol production. The two enzymes share 93% sequence homology, making selective inhibition difficult. Lack of selectivity can lead to adrenal insufficiency by suppressing cortisol, a liability that has hindered the development of previous ASIs like LCI699. This compound was developed as a highly selective ASI to overcome this limitation.

Mechanism of Action

This compound is a potent and competitive inhibitor of aldosterone synthase (CYP11B2). This enzyme catalyzes the final three-step conversion of 11-deoxycorticosterone (DOC) to aldosterone. By selectively binding to and inhibiting CYP11B2, this compound effectively blocks the production of aldosterone, without significantly affecting the synthesis of cortisol by CYP11B1.

Preclinical Profile of this compound

The preclinical evaluation of this compound was conducted using cynomolgus monkey-based models, which are considered more predictive for clinical success in humans than rodent models due to higher enzymatic homology.

This compound demonstrates high potency against aldosterone synthase (CYP11B2) and a superior selectivity profile compared to other inhibitors such as FAD286 and LCI699. The in vitro IC50 values highlight its minimal activity against cortisol synthase (CYP11B1), which is critical for avoiding cortisol suppression.

| Compound | CYP11B2 (AS) IC50 (nM) | CYP11B1 (CS) IC50 (nM) | Selectivity Factor (CS IC50 / AS IC50) |

| This compound | 2.0 - 2.1 | 300 - 310 | ~150-fold |

| FAD286 | 2.5 - 3.0 | 90 - 94 | ~38 to 40-fold |

| LCI699 | 10 | 80 | ~8-fold |

| Data sourced from references. |

In an adrenocorticotropin (ACTH) challenge model in cynomolgus monkeys, this compound proved to be highly selective. It effectively suppressed aldosterone production without significantly impacting cortisol levels, a key differentiator from less selective compounds. The in vivo selectivity of this compound was found to be over 20-fold greater than that of FAD286 and LCI699.

Furthermore, this compound demonstrated a minimal effect on the steroid precursors 11-deoxycorticosterone (DOC) and 11-deoxycortisol (11-DC). Appreciable changes in these precursors were observed only at plasma concentrations more than 1000-fold its aldosterone EC50, indicating a wide therapeutic window before off-target effects on CYP11B1 become apparent.

Following oral administration in cynomolgus monkeys, this compound exhibits good bioavailability.

| Species | Dose (Oral) | Peak Plasma Concentration (Cmax) |

| Cynomolgus Monkey | 5 mg/kg | ~500 nM |

| Data sourced from references. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

-

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).

-

Methodology:

-

Enzyme Source: Homogenized adrenal glands from cynomolgus monkeys were used as a physiologically relevant source of CYP11B1 and CYP11B2 enzymes, cofactors, and activities.

-

Assay Format: The assay was conducted in a 96-well plate format.

-

Procedure: A mixture of the concentrated adrenal gland homogenate and the respective enzyme substrate was added to various dilutions of the test compound (e.g., this compound).

-

Analysis: Following incubation, the production of either aldosterone (for CYP11B2 activity) or cortisol (for CYP11B1 activity) was measured.

-

Calculation: IC50 values were calculated by fitting the concentration-response data to a standard inhibition curve. The selectivity factor was then determined by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.

-

-

Objective: To evaluate the in vivo pharmacodynamic effects and selectivity of aldosterone synthase inhibitors.

-

Methodology:

-

Animal Model: The study utilized healthy, conscious, non-chaired cynomolgus monkeys. A cohort of animals was used across multiple studies with a minimum 2-week washout period between treatments.

-

Dosing: Monkeys were randomized into groups to receive single oral doses of either vehicle control or the test ASI (this compound, FAD286, or LCI699) at ranges from 0.003 mg/kg to 10 mg/kg.

-

ACTH Challenge: To stimulate adrenal steroid production, a maximal dose of ACTH was administered.

-

Sample Collection: Blood samples were collected 15 minutes after the ACTH challenge, which corresponds to the time of maximal aldosterone and cortisol production.

-

Analysis: Plasma concentrations of aldosterone, cortisol, steroid precursors (11-DOC, 11-DC), and the test compound were measured.

-

Endpoint: In vivo effective concentrations (EC values) for aldosterone and cortisol inhibition were derived by aggregating data across studies and using curve-fitting analysis.

-

Conclusion

This compound is a novel aldosterone synthase inhibitor characterized by its high potency and, most critically, its exceptional selectivity for CYP11B2 over CYP11B1. Preclinical data from primate models, which are highly relevant to human physiology, demonstrate a robust and selective reduction in aldosterone with a wide safety margin before any effect on cortisol synthesis is observed. This profile suggests that this compound represents a significant advancement over previous ASIs and holds considerable potential for clinical success in treating cardiometabolic diseases driven by excess aldosterone.

References

- 1. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Preclinical Development of BI 689648: A Novel and Highly Selective Aldosterone Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 689648 is a novel and potent small molecule inhibitor of aldosterone synthase (AS), also known as CYP11B2. Developed by Boehringer Ingelheim, this compound has demonstrated high selectivity for AS over cortisol synthase (CS), or CYP11B1, a crucial factor that has historically challenged the development of this class of drugs. Elevated aldosterone levels are implicated in various cardiovascular and metabolic diseases, making selective AS inhibition a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery and preclinical development of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing important pathways and workflows.

Rationale for Development

The mineralocorticoid aldosterone plays a key role in regulating blood pressure and electrolyte balance.[1][2] However, excessive aldosterone can lead to deleterious effects, including vascular remodeling and tissue fibrosis, contributing to cardiometabolic diseases.[1][2] While mineralocorticoid receptor (MR) antagonists are clinically used, they can be associated with side effects. Direct inhibition of aldosterone synthesis presents an alternative therapeutic approach. The primary challenge in developing AS inhibitors has been achieving selectivity against the highly homologous (93% sequence identity) cortisol synthase, which is responsible for the production of the essential glucocorticoid, cortisol.[1] Previous aldosterone synthase inhibitors, such as FAD286 and LCI699, showed insufficient selectivity in clinical settings. This compound was developed to overcome this limitation.

Quantitative Data Summary

The preclinical evaluation of this compound yielded significant quantitative data regarding its potency, selectivity, and pharmacokinetic profile. These findings are summarized in the tables below, with comparative data for other aldosterone synthase inhibitors where available.

In Vitro Enzyme Inhibition

| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |

| This compound | 2 | 300 | 150-fold |

| FAD286 | 3 | 90 | 40-fold |

| LCI699 | 10 | 80 | 8-fold |

In Vivo Pharmacokinetics and Pharmacodynamics in Cynomolgus Monkeys

| Compound | Dose (oral) | Peak Plasma Concentration (Cmax) | In Vivo Selectivity vs. FAD286 and LCI699 (ACTH Challenge Model) |

| This compound | 5 mg/kg | ~500 nM | >20-fold more selective |

Key Experimental Protocols

In Vitro Aldosterone and Cortisol Synthase Inhibition Assay

The in vitro potency and selectivity of this compound were determined using an enzyme inhibition assay with homogenized adrenal glands.

-

Enzyme Source: Homogenized adrenal glands containing both aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).

-

Assay Format: The assay was conducted in a 96-well plate format.

-

Procedure:

-

A mixture of the concentrated adrenal homogenate and the respective enzyme substrate was prepared.

-

This mixture was added to wells containing serial dilutions of the test compounds (this compound, FAD286, LCI699).

-

The enzymatic reaction was allowed to proceed.

-

The concentration of the product (aldosterone or cortisol) was measured to determine the level of enzyme inhibition.

-

-

Data Analysis: The concentration of each compound required to inhibit enzyme activity by 50% (IC50) was calculated from the dose-response curves.

In Vivo ACTH Challenge Model in Cynomolgus Monkeys

To assess the in vivo efficacy and selectivity of this compound, an adrenocorticotropic hormone (ACTH) challenge model was employed in cynomolgus monkeys. This non-human primate model was chosen due to the higher homology of its aldosterone and cortisol synthase enzymes to human enzymes compared to rodent models.

-

Animal Model: Conscious, non-chaired cynomolgus monkeys.

-

Study Design:

-

Animals were administered a single oral dose of this compound (5 mg/kg), other test compounds, or vehicle.

-

Following compound administration, an ACTH challenge was administered to stimulate the adrenal production of aldosterone and cortisol.

-

Blood samples were collected to measure the plasma concentrations of aldosterone, cortisol, and the administered test compound.

-

-

Rationale: This model allows for the simultaneous assessment of a compound's ability to inhibit aldosterone production while evaluating its effect on the essential cortisol synthesis pathway under stimulated conditions. The relative inhibition of aldosterone versus cortisol provides a measure of in vivo selectivity.

Visualizations

Signaling Pathway: Steroidogenesis and Site of Action of this compound

References

BI 689648: A Novel Aldosterone Synthase Inhibitor for Cardiometabolic Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of BI 689648, a novel and highly selective aldosterone synthase inhibitor, and its role in the context of cardiometabolic disease research. The document outlines its mechanism of action, summarizes key preclinical data, and provides detailed experimental methodologies based on available research.

Introduction: The Role of Aldosterone in Cardiometabolic Disease

Excess aldosterone is a significant contributor to the pathophysiology of cardiometabolic diseases.[1][2] Beyond its classical role in regulating blood pressure and electrolyte balance, aldosterone is implicated in promoting vascular remodeling, tissue fibrosis, inflammation, and oxidative stress.[2][3][4] These effects are mediated through the mineralocorticoid receptor (MR) and contribute to conditions such as hypertension, heart failure, and renal injury.

Aldosterone synthase (AS), encoded by the CYP11B2 gene, is the key enzyme responsible for the final step in aldosterone biosynthesis. Consequently, inhibiting this enzyme presents a direct therapeutic strategy to attenuate the production of aldosterone and mitigate its downstream pathological effects. The primary challenge in developing aldosterone synthase inhibitors (ASIs) has been achieving high selectivity against the closely related enzyme cortisol synthase (CS), or CYP11B1, due to the high sequence identity (93%) between them. This compound has emerged as a promising agent due to its high selectivity for AS over CS.

Mechanism of Action of this compound

This compound functions as a potent and highly selective inhibitor of aldosterone synthase (CYP11B2). By directly binding to and inhibiting the activity of this enzyme, it blocks the conversion of 11-deoxycorticosterone to aldosterone, thereby reducing circulating levels of aldosterone. This targeted approach aims to prevent the deleterious effects of excess aldosterone associated with cardiometabolic disorders.

Below is a diagram illustrating the final steps of steroidogenesis and the specific point of intervention for this compound.

Quantitative Data

The selectivity and potency of this compound have been characterized in both in vitro and in vivo preclinical models, primarily using cynomolgus monkeys, which provide a translationally relevant model for human pharmacology.

Table 1: In Vitro Enzyme Inhibition and Selectivity

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against aldosterone synthase (AS) and cortisol synthase (CS), compared to other known inhibitors. The selectivity is calculated as the ratio of IC50 (CS) / IC50 (AS).

| Compound | IC50 for AS (CYP11B2) [nM] | IC50 for CS (CYP11B1) [nM] | Selectivity Fold (CS/AS) |

| This compound | 2 | 300 | 150 |

| FAD286 | 3 | 90 | 40 |

| LCI699 | 10 | 80 | 8 |

| Source: Data derived from in vitro studies using cynomolgus monkey enzymes. |

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Profile

This table presents key in vivo data from studies in conscious, non-chaired cynomolgus monkeys.

| Parameter | Value | Conditions |

| Dose (Oral) | 5 mg/kg | Single oral administration. |

| Peak Plasma Concentration (Cmax) | ~500 nM | Measured after a 5 mg/kg oral dose. |

| In Vivo Selectivity | >20-fold more selective than FAD286/LCI699 | Based on an adrenocorticotropin (ACTH)-challenge model. |

| Source: Data from in vivo studies in cynomolgus monkeys. |

Experimental Protocols

The following sections describe the methodologies used in the preclinical evaluation of this compound.

In Vitro Enzyme Inhibition Assay

This protocol determines the in vitro potency and selectivity of the compound against aldosterone synthase (AS, CYP11B2) and cortisol synthase (CS, CYP11B1).

Objective: To calculate the IC50 values for this compound.

Methodology:

-

Enzyme Source: Homogenates of cells (e.g., V79 Chinese hamster lung cells) stably co-expressing human adrenodoxin and human CYP11B1 or CYP11B2 are used.

-

Substrate: A suitable substrate for the enzymes is added to the compound dilutions for analysis.

-

Compound Preparation: this compound and comparator compounds are serially diluted to a range of concentrations.

-

Incubation: The enzyme homogenate and substrate are incubated with the various compound dilutions.

-

Analysis: The reaction products are quantified using a suitable method, such as mass spectrometry.

-

IC50 Calculation: The concentration of the compound required to inhibit enzyme activity by 50% (IC50) is calculated by fitting the data to a four-parameter logistic curve.

References

- 1. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aldosterone synthase inhibitors in cardiovascular and renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aldosterone: Role in the Cardiometabolic Syndrome and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Target Binding and Enzyme Kinetics of BI 689648

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective aldosterone synthase inhibitor, BI 689648. The document details its target binding profile, enzymatic inhibition kinetics, and the experimental methodologies used for its characterization. This information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Core Concepts: Target and Mechanism of Action

This compound is a potent and highly selective inhibitor of Aldosterone Synthase (AS) , a cytochrome P450 enzyme also known as CYP11B2 .[1][2][3][4][5] This enzyme is critical for the final steps of aldosterone biosynthesis in the zona glomerulosa of the adrenal cortex. Aldosterone is a mineralocorticoid hormone that plays a crucial role in regulating blood pressure and electrolyte balance.

The primary challenge in developing selective AS inhibitors lies in the high degree of sequence homology (93%) between Aldosterone Synthase (CYP11B2) and Cortisol Synthase (CS) , also known as CYP11B1 . CYP11B1 is responsible for the final step in cortisol synthesis. Inhibition of CYP11B1 can lead to adrenal insufficiency, a serious side effect. This compound has been designed for high selectivity for CYP11B2 over CYP11B1, aiming to reduce aldosterone production with minimal impact on cortisol levels.

Signaling Pathway of Aldosterone and Cortisol Synthesis

The synthesis of both aldosterone and cortisol originates from cholesterol and proceeds through a series of enzymatic reactions within the adrenal cortex. The final steps are catalyzed by CYP11B2 and CYP11B1, respectively. The pathway is primarily stimulated by the adrenocorticotropic hormone (ACTH).

Quantitative Data: In Vitro Inhibition

The inhibitory potency of this compound against Aldosterone Synthase (CYP11B2) and its selectivity over Cortisol Synthase (CYP11B1) have been determined using in vitro assays with cynomolgus monkey adrenal homogenates. The data are summarized in the table below, alongside other known aldosterone synthase inhibitors for comparison.

| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |

| This compound | 2.0 | 300 | 150-fold |

| FAD286 | 3.0 | 90 | 30-fold |

| LCI699 | 10.0 | 80 | 8-fold |

Data sourced from studies using cynomolgus monkey adrenal homogenates.

Enzyme Kinetics

While specific kinetic parameters such as the inhibition constant (Ki), Michaelis constant (Km), and maximum velocity (Vmax) for this compound are not extensively available in the public domain, the low nanomolar IC50 value indicates a high binding affinity to CYP11B2. Similar aldosterone synthase inhibitors have been characterized as competitive inhibitors. This suggests that this compound likely competes with the natural substrate, 11-deoxycorticosterone, for binding to the active site of the CYP11B2 enzyme.

For wild-type aldosterone synthase, apparent Km values for the substrate 11-deoxycorticosterone have been reported to be in the range of 1.1-1.2 µM.

Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize this compound and other aldosterone synthase inhibitors.

This assay determines the IC50 values of test compounds against CYP11B1 and CYP11B2 using a physiologically relevant enzyme source.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of aldosterone synthase and cortisol synthase by 50%.

Materials:

-

Adrenal glands (e.g., from cynomolgus monkey or human)

-

Homogenization buffer (e.g., Tris-HCl with sucrose and EDTA)

-

Substrates: 11-deoxycortisol (for CYP11B1), 11-deoxycorticosterone (for CYP11B2)

-

Cofactors: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Test compound (this compound) at various concentrations

-

96-well plates

-

Incubator

-

Quenching solution (e.g., methanol or acetonitrile)

-

LC-MS/MS system for product quantification

Procedure:

-

Enzyme Preparation: Adrenal glands are homogenized in ice-cold homogenization buffer and centrifuged to obtain a microsomal fraction rich in CYP enzymes. The protein concentration of the homogenate is determined.

-

Reaction Mixture Preparation: A reaction mixture containing the adrenal homogenate, NADPH regenerating system, and the specific substrate is prepared in a suitable buffer.

-

Inhibition Assay:

-

The test compound (this compound) is serially diluted to achieve a range of concentrations.

-

The diluted compound is added to the wells of a 96-well plate.

-

The reaction is initiated by adding the reaction mixture to the wells.

-

-

Incubation: The plate is incubated at 37°C for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Reaction Quenching: The reaction is stopped by adding a quenching solution (e.g., cold methanol).

-

Product Quantification: The concentration of the product (cortisol for CYP11B1 or aldosterone for CYP11B2) in each well is quantified using a validated LC-MS/MS method.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay.

Logical Relationship: Selectivity of this compound

The therapeutic utility of this compound is critically dependent on its high selectivity for inhibiting aldosterone synthesis over cortisol synthesis. This selectivity minimizes the risk of drug-induced adrenal insufficiency.

Conclusion

This compound is a highly potent and selective inhibitor of aldosterone synthase (CYP11B2). Its demonstrated in vitro efficacy and, crucially, its high selectivity over the closely related cortisol synthase (CYP11B1), position it as a promising candidate for the treatment of conditions associated with excess aldosterone, such as resistant hypertension and primary aldosteronism. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds in the drug development pipeline. Further studies to elucidate its precise kinetic parameters and in vivo pharmacodynamics will be critical for its clinical advancement.

References

- 1. In Vitro Assay of CYP11B2 and CYP11B1 Inhibition [bio-protocol.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

Unraveling the Selectivity of BI-689648: A Deep Dive into Aldosterone Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

The quest for selective aldosterone synthase (CYP11B2) inhibitors is a critical endeavor in the development of novel therapies for a range of cardiometabolic diseases.[1][2] Excess aldosterone is a known driver of vascular remodeling and tissue fibrosis, making targeted inhibition of its production a promising therapeutic strategy.[1][2] However, the high degree of sequence identity (93%) between aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) presents a significant challenge in achieving selectivity, a hurdle that has led to the failure of less selective molecules in clinical trials.[1] This technical guide provides an in-depth analysis of BI-689648, a novel and highly selective aldosterone synthase inhibitor, offering a comprehensive overview of its selectivity profile, the experimental methodologies used for its characterization, and the underlying biochemical pathways.

Quantitative Analysis of Selectivity

The selectivity of an inhibitor is a crucial determinant of its therapeutic window and potential for adverse effects. BI-689648 has demonstrated a remarkable in vitro selectivity for aldosterone synthase over cortisol synthase. The following tables summarize the quantitative data, comparing BI-689648 with other known aldosterone synthase inhibitors.

Table 1: In Vitro Inhibitory Potency and Selectivity of Aldosterone Synthase Inhibitors

| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity Factor (CYP11B1 IC50 / CYP11B2 IC50) |

| BI-689648 | 2.1 | 310 | 149 |

| FAD286 | 2.5 | 94 | 38 |

| LCI699 | 10 | 80 | 8 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Factor: A ratio indicating how many times more potent an inhibitor is for its target enzyme (CYP11B2) compared to an off-target enzyme (CYP11B1).

Table 2: In Vivo Selectivity in Cynomolgus Monkeys

| Compound | In Vivo Selectivity vs. FAD286 and LCI699 |

| BI-689648 | >20-fold more selective |

Experimental Protocols

The robust characterization of BI-689648's selectivity is underpinned by rigorous experimental methodologies, both in vitro and in vivo.

In Vitro Enzyme Inhibition Assay

The in vitro potency and selectivity of BI-689648 were determined using an enzymatic assay with homogenized adrenal glands.

-

Objective: To measure the concentration of the inhibitor required to reduce the activity of aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) by 50% (IC50).

-

Methodology:

-

Homogenized adrenal glands, serving as a source of the target enzymes, were prepared.

-

The assay was conducted in a 96-well plate format for high-throughput analysis.

-

A mixture of concentrated homogenate and the respective enzyme substrate was added to various dilutions of the test compound (BI-689648).

-

The enzymatic reaction was allowed to proceed for a defined period.

-

The concentration of the product was measured to determine the enzyme activity.

-

IC50 values were calculated by plotting the enzyme activity against the inhibitor concentration.

-

In Vivo Adrenocorticotropin (ACTH) Challenge Model in Cynomolgus Monkeys

To assess the selectivity of BI-689648 in a physiological context, an ACTH-challenge model in cynomolgus monkeys was employed. This model is crucial as the cynomolgus monkey provides a closer human-relevant model for steroidogenesis compared to rodents.

-

Objective: To evaluate the in vivo efficacy and selectivity of the inhibitor by measuring its effect on aldosterone and cortisol production following stimulation of the adrenal glands.

-

Methodology:

-

Conscious, non-chaired cynomolgus monkeys were used for the study.

-

Animals were randomized to receive either the vehicle control or various doses of the aldosterone synthase inhibitor. A minimum of a 2-week washout period was allowed between studies when reusing animals.

-

Adrenocorticotropin (ACTH) was administered to stimulate the adrenal glands to produce aldosterone and cortisol.

-

Blood samples were collected to measure the plasma concentrations of aldosterone, cortisol, and the test compound.

-

The in vivo effective concentration (EC) values for aldosterone and cortisol were derived by curve-fitting the aggregated data from multiple studies.

-

Visualizing the Core Concepts

Diagrams are essential for a clear understanding of the complex biological processes and experimental designs involved in the evaluation of BI-689648.

References

In Vitro Profile of BI 689648: A Novel Aldosterone Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of BI 689648, a novel and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2. The following sections detail the quantitative data regarding its inhibitory potency and selectivity, the experimental protocols employed in these assessments, and visualizations of the relevant biological pathways and experimental workflows.

Core Data Presentation

The in vitro inhibitory activity of this compound against aldosterone synthase (AS) and its selectivity over the closely related enzyme cortisol synthase (CS), or CYP11B1, have been quantitatively assessed and compared with other known inhibitors.

| Compound | Aldosterone Synthase (AS/CYP11B2) IC50 (nM) | Cortisol Synthase (CS/CYP11B1) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |

| This compound | 2.0[1] | 300[1] | 150-fold[1] |

| FAD286 | 3.0[1] | 90[1] | 30-fold |

| LCI699 | 10 | 80 | 8-fold |

Experimental Protocols

The following methodologies are based on generalized protocols for assessing aldosterone synthase inhibitors in vitro. Specific parameters for the this compound assays are included where available in the cited literature.

In Vitro Inhibition Assay for Aldosterone Synthase (CYP11B2) and Cortisol Synthase (CYP11B1)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against aldosterone synthase and cortisol synthase.

1. Enzyme Source:

-

Homogenized adrenal glands from cynomolgus monkeys were utilized as the source of the aldosterone synthase and cortisol synthase enzymes. Alternatively, cell lines such as Chinese hamster lung fibroblasts (V79MZ) or human adrenocortical carcinoma cells (NCI-H295R) expressing recombinant human or cynomolgus monkey CYP11B2 and CYP11B1 can be used.

2. Assay Principle:

-

The assay measures the enzymatic conversion of a specific substrate to its product by the respective enzyme in the presence of varying concentrations of the inhibitor. The amount of product formed is then quantified to determine the extent of inhibition.

3. Reagents and Materials:

-

Enzyme Preparation: Concentrated homogenate of adrenal glands.

-

Substrate: 11-deoxycorticosterone (DOC) for aldosterone synthase and 11-deoxycortisol for cortisol synthase.

-

Test Compound: this compound and other reference inhibitors, prepared in a series of dilutions.

-

Cofactors: NADPH is a critical cofactor for the activity of CYP enzymes.

-

Assay Buffer: A suitable buffer to maintain pH and ionic strength, such as a HEPES buffer.

-

Detection System: A method to quantify the product, such as liquid chromatography-mass spectrometry (LC-MS) or a specific immunoassay.

4. Assay Procedure (General):

-

A mixture of the concentrated adrenal gland homogenate and the appropriate substrate is prepared.

-

This mixture is then added to a 96-well plate containing the serially diluted test compounds (e.g., this compound).

-

The reaction is initiated by the addition of the enzyme-substrate mixture to the compound dilutions.

-

The plate is incubated for a predetermined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, typically by the addition of a quenching solvent.

-

The concentration of the product (aldosterone or cortisol) is quantified using a suitable analytical method.

5. Data Analysis:

-

The concentration of the product formed is plotted against the concentration of the inhibitor.

-

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the resulting dose-response curve.

Mandatory Visualizations

Signaling Pathway of Aldosterone Synthesis

The following diagram illustrates the key steps in the aldosterone synthesis pathway, highlighting the point of inhibition by this compound.

Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Aldosterone Synthase Inhibition Assay

The diagram below outlines the general workflow for screening and characterizing aldosterone synthase inhibitors in vitro.

Caption: General workflow for in vitro aldosterone synthase inhibitor screening.

References

BI 689648: A Technical Guide to its Effects on the Renin-Angiotensin-Aldosterone System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BI 689648, a novel and highly selective aldosterone synthase inhibitor, and its pharmacological effects on the renin-angiotensin-aldosterone system (RAAS). The information is compiled from preclinical studies and is intended to give a comprehensive overview for professionals in the field of drug development and cardiovascular research.

Introduction to this compound and the Renin-Angiotensin-Aldosterone System

The renin-angiotensin-aldosterone system is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. Dysregulation of the RAAS, particularly excessive aldosterone production, is a key driver in the pathophysiology of various cardiovascular and renal diseases, contributing to inflammation, fibrosis, and vascular remodeling.[1] Aldosterone synthase (AS), encoded by the CYP11B2 gene, is the key enzyme responsible for the final steps of aldosterone biosynthesis in the adrenal glands.[2]

This compound is a potent and highly selective inhibitor of aldosterone synthase.[3] Its development represents a targeted therapeutic strategy to directly reduce the production of aldosterone, thereby mitigating its deleterious effects.[1] This approach offers a potential alternative or complementary therapy to mineralocorticoid receptor antagonists (MRAs) and other RAAS inhibitors like ACE inhibitors or ARBs.[1] A significant challenge in developing aldosterone synthase inhibitors has been achieving selectivity over the closely related enzyme cortisol synthase (CS), or 11β-hydroxylase (CYP11B1), which is essential for cortisol production. This compound has demonstrated high selectivity for AS over CS in preclinical models.

Mechanism of Action

This compound exerts its pharmacological effect by directly and selectively inhibiting the enzyme aldosterone synthase (CYP11B2). This enzyme catalyzes the conversion of 11-deoxycorticosterone to aldosterone. By blocking this crucial step, this compound effectively reduces the synthesis and secretion of aldosterone from the adrenal cortex. This targeted inhibition is anticipated to lead to a compensatory rise in plasma renin activity and potentially angiotensin II levels due to the disruption of the negative feedback loop of aldosterone on renin release.

Below is a diagram illustrating the signaling pathway of the renin-angiotensin-aldosterone system and the point of intervention for this compound.

Quantitative Data

The preclinical development of this compound has yielded significant quantitative data regarding its potency and selectivity. These findings are summarized in the tables below, with comparisons to other aldosterone synthase inhibitors where available.

Table 1: In Vitro Potency and Selectivity of Aldosterone Synthase Inhibitors

| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |

| This compound | 2 | 300 | 150-fold |

| FAD286 | 3 | 90 | 40-fold |

| LCI699 | 10 | 80 | 8-fold |

| Data sourced from studies in cynomolgus monkey-based models. |

Table 2: In Vivo Pharmacokinetics and Selectivity of this compound in Cynomolgus Monkeys

| Parameter | Value |

| Oral Dose | 5 mg/kg |

| Peak Plasma Concentration (Cmax) | ~500 nM |

| In Vivo Selectivity vs. FAD286 and LCI699 | >20-fold more selective |

| Data from an adrenocorticotropin (ACTH)-challenge model. |

Experimental Protocols

The preclinical evaluation of this compound has relied on established in vivo models, particularly in non-human primates, to assess its pharmacokinetics and pharmacodynamics. A representative experimental workflow for an ACTH-challenge study is detailed below.

ACTH-Challenge Model in Cynomolgus Monkeys

This model is designed to stimulate the adrenal production of both aldosterone and cortisol, allowing for the simultaneous assessment of a compound's potency in inhibiting aldosterone synthesis and its selectivity by measuring any impact on cortisol production.

Objective: To determine the in vivo efficacy and selectivity of an aldosterone synthase inhibitor.

Experimental Workflow:

Methodological Details:

-

Animal Model: Healthy, male cynomolgus monkeys are typically used due to the high homology between their aldosterone and cortisol synthesis pathways and those of humans.

-

Acclimatization and Catheterization: Animals are acclimated to the laboratory environment. For serial blood sampling without causing stress, animals may be fitted with indwelling catheters.

-

Dosing: this compound is administered orally at various doses, with a vehicle control group for comparison.

-

ACTH Challenge: After a period to allow for drug absorption, a synthetic ACTH analogue (e.g., Synacthen) is administered intramuscularly to stimulate the adrenal glands.

-

Blood Sampling: Blood samples are collected at baseline (pre-dose), after drug administration but before the ACTH challenge, and at multiple time points following the ACTH challenge.

-

Bioanalysis: Plasma samples are analyzed using methods like LC-MS/MS to quantify the concentrations of this compound, aldosterone, and cortisol.

-

Data Analysis: The data is used to determine the dose-dependent inhibition of aldosterone production and to assess the effect, if any, on cortisol production, thereby establishing the in vivo selectivity of the compound.

Conclusion and Future Directions

This compound has demonstrated significant promise as a highly potent and selective aldosterone synthase inhibitor in preclinical studies. Its ability to effectively reduce aldosterone levels without significantly impacting cortisol synthesis addresses a key challenge in the development of this class of drugs. While direct quantitative data on the effects of this compound on plasma renin activity and angiotensin II are not yet published, it is anticipated that, consistent with its mechanism of action, inhibition of aldosterone synthesis will lead to a feedback-mediated increase in these upstream components of the RAAS.

Further investigation, including progression into human clinical trials, will be necessary to fully elucidate the therapeutic potential and safety profile of this compound for the treatment of cardiovascular and renal diseases. The insights gained from the preclinical studies detailed in this guide provide a strong foundation for the continued development of this and other next-generation aldosterone synthase inhibitors. The recent advancements with similar molecules, such as BI 690517, in clinical trials for chronic kidney disease underscore the therapeutic promise of this pharmacological approach.

References

- 1. Inhibitors of Aldosterone Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

BI 689648: A Highly Selective Aldosterone Synthase Inhibitor with Therapeutic Potential in Cardiometabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BI 689648 is a novel and potent small molecule inhibitor of aldosterone synthase (AS), also known as cytochrome P450 11B2 (CYP11B2). By selectively blocking the final and rate-limiting step in aldosterone biosynthesis, this compound presents a promising therapeutic strategy for a range of cardiometabolic diseases driven by excess aldosterone. Preclinical studies, primarily in non-human primates, have demonstrated its high selectivity for aldosterone synthase over the closely related cortisol synthase (CYP11B1), a critical attribute for minimizing off-target effects on glucocorticoid metabolism. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols utilized in its evaluation.

Introduction

Excess aldosterone is a key contributor to the pathophysiology of various cardiovascular and renal diseases, including hypertension, heart failure, and chronic kidney disease.[1][2] Aldosterone promotes sodium and water retention, leading to increased blood pressure, and also exerts direct pro-inflammatory and pro-fibrotic effects on tissues.[1] While mineralocorticoid receptor (MR) antagonists are clinically effective, they can be associated with side effects such as hyperkalemia and hormonal disturbances. Aldosterone synthase inhibitors (ASIs) offer an alternative therapeutic approach by directly suppressing the production of aldosterone.[1] The primary challenge in developing ASIs has been achieving high selectivity for aldosterone synthase (AS) over cortisol synthase (CS), due to the high sequence homology (93%) between the two enzymes.[1] this compound has emerged as a highly selective ASI with significant potential to overcome this challenge.

Mechanism of Action

This compound is a potent and selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the terminal steps of aldosterone biosynthesis in the zona glomerulosa of the adrenal cortex. CYP11B2 catalyzes the conversion of 11-deoxycorticosterone (DOC) to aldosterone through a three-step process: 11β-hydroxylation to form corticosterone, followed by 18-hydroxylation and subsequent 18-oxidation. By inhibiting CYP11B2, this compound effectively reduces the production of aldosterone, thereby mitigating its downstream pathological effects. The high selectivity of this compound for CYP11B2 over CYP11B1, the enzyme responsible for cortisol synthesis in the zona fasciculata, is crucial for avoiding the potential for adrenal insufficiency and other adverse effects associated with cortisol suppression.

Quantitative Preclinical Data

The preclinical evaluation of this compound has primarily been conducted in non-human primates (cynomolgus monkeys), which provide a more translationally relevant model for adrenal steroidogenesis compared to rodents.

In Vitro Enzyme Inhibition

This compound demonstrates potent and highly selective inhibition of aldosterone synthase over cortisol synthase in in vitro assays.

| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |

| This compound | 2 | 300 | 150-fold |

| FAD286 | 3 | 90 | 30-fold |

| LCI699 | 10 | 80 | 8-fold |

Table 1: In Vitro Potency and Selectivity of this compound Compared to Other Aldosterone Synthase Inhibitors.

In Vivo Pharmacokinetics and Pharmacodynamics in Cynomolgus Monkeys

Oral administration of this compound in cynomolgus monkeys resulted in plasma concentrations sufficient to achieve significant inhibition of aldosterone synthesis.

| Parameter | Value |

| Oral Dose | 5 mg/kg |

| Peak Plasma Concentration (Cmax) | ~500 nM |

| In Vivo Aldosterone Inhibition (EC50) | 2 nM |

| In Vivo Selectivity vs. Cortisol Synthesis | >20-fold more selective than FAD286 and LCI699 |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Cynomolgus Monkeys.

Following an adrenocorticotropin (ACTH) challenge, this compound demonstrated a dose-dependent reduction in plasma aldosterone levels with minimal impact on cortisol levels, even at high plasma concentrations. Appreciable changes in the aldosterone precursor 11-deoxycorticosterone (DOC) were only observed at plasma concentrations greater than 1000-fold its aldosterone EC50.

Experimental Protocols

In Vitro Aldosterone and Cortisol Synthase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).

Methodology:

-

Enzyme Source: Homogenized adrenal glands from cynomolgus monkeys were used as the source of native CYP11B2 and CYP11B1 enzymes.

-

Assay Format: The assay was conducted in a 96-well plate format.

-

Procedure: a. A mixture of the concentrated adrenal gland homogenate and the respective enzyme substrate was prepared. b. Serial dilutions of this compound were added to the wells. c. The reaction was initiated by the addition of the enzyme-substrate mixture. d. Following an incubation period, the reaction was terminated, and the levels of aldosterone and cortisol were quantified using a validated bioanalytical method (e.g., LC-MS/MS).

-

Data Analysis: The concentration of inhibitor required to inhibit enzyme activity by 50% (IC50) was calculated by fitting the data to a four-parameter logistic equation.

In Vivo Adrenocorticotropin (ACTH) Challenge in Cynomolgus Monkeys

Objective: To evaluate the in vivo efficacy and selectivity of this compound in a stimulated model of adrenal steroidogenesis.

Methodology:

-

Animal Model: Healthy, conscious, and non-chaired cynomolgus monkeys were used. A cohort of 66 animals was utilized across multiple studies, with a minimum 2-week washout period between experiments.

-

Dosing: this compound was administered orally at doses ranging from 0.003 mg/kg to 10 mg/kg. A vehicle control group was included in each study.

-

ACTH Challenge: To stimulate adrenal steroid production, a maximal dose of ACTH was administered.

-

Blood Sampling: Blood samples were collected 15 minutes after the ACTH challenge to measure plasma concentrations of aldosterone, cortisol, and the test compound. This time point corresponds to the peak of ACTH-induced steroid production.

-

Bioanalysis: Plasma steroid and this compound concentrations were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: In vivo effective concentration (EC50) values for aldosterone and cortisol inhibition were derived by curve-fitting the aggregated data from multiple studies.

Potential Therapeutic Applications

The high selectivity and potent aldosterone-lowering effects of this compound suggest its potential as a therapeutic agent in a variety of cardiometabolic diseases where aldosterone plays a key pathogenic role. These include:

-

Resistant Hypertension: In patients whose blood pressure is not adequately controlled by multiple antihypertensive agents, aldosterone is often a key contributor.

-

Heart Failure: Aldosterone contributes to cardiac fibrosis and remodeling, and its inhibition is a cornerstone of heart failure therapy.

-

Chronic Kidney Disease (CKD) and Diabetic Nephropathy: Aldosterone is implicated in the progression of renal damage and fibrosis.

Conclusion

This compound is a highly potent and selective aldosterone synthase inhibitor that has demonstrated promising preclinical activity. Its ability to effectively lower aldosterone levels without significantly impacting cortisol synthesis addresses a key challenge in the development of this class of drugs. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of cardiometabolic diseases. The detailed experimental protocols provided in this guide offer a framework for the continued research and development of this and other novel aldosterone synthase inhibitors.

References

Methodological & Application

Application Note: In Vitro Assay for BI 689648 Using Adrenal Gland Homogenates

Topic: BI 689648 In Vitro Assay Protocol Using Adrenal Gland Homogenates

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone.[1] Elevated aldosterone levels are implicated in various cardiovascular diseases, making CYP11B2 a promising therapeutic target. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on aldosterone synthase using adrenal gland homogenates. The protocol is designed for researchers in drug discovery and development to assess the potency and selectivity of aldosterone synthase inhibitors.

Data Presentation

The inhibitory activity of this compound and other reference compounds against aldosterone synthase (CYP11B2) and the closely related cortisol synthase (CYP11B1) is summarized in the table below. This data is crucial for evaluating the potency and selectivity of the test compounds.

| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) |

| This compound | 2.1 | 310 | 149 |

| FAD286 | 2.5 | 94 | 38 |

| LCI699 | 10 | 80 | 8 |

Note: IC50 values are derived from studies using cynomolgus monkey-based models.[1]

Signaling Pathway

The following diagram illustrates the final steps of the aldosterone synthesis pathway, highlighting the role of aldosterone synthase (CYP11B2).

References

Application Notes and Protocols for Cell-Based Efficacy Testing of BI 689648

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 689648 is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as cytochrome P450 11B2 (CYP11B2).[1][2] Aldosterone synthase is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the terminal step of aldosterone biosynthesis in the adrenal glands.[3][4] Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases, making aldosterone synthase a key therapeutic target.[1] this compound exhibits a high degree of selectivity for aldosterone synthase over the closely related 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis. This selectivity is crucial for minimizing off-target effects related to cortisol suppression.

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and selectivity of this compound. The primary model utilized is the NCI-H295R human adrenocortical carcinoma cell line, a well-established in vitro model that expresses the key enzymes required for steroidogenesis, including both aldosterone synthase and 11β-hydroxylase.

Signaling Pathway of Aldosterone Synthesis

The following diagram illustrates the simplified steroidogenesis pathway leading to the production of aldosterone and cortisol, highlighting the points of inhibition by an aldosterone synthase inhibitor like this compound.

Data Presentation

The quantitative data generated from the following protocols should be summarized for clear comparison.

Table 1: In Vitro Efficacy and Selectivity of this compound

| Compound | Aldosterone IC50 (nM) in NCI-H295R cells | Cortisol IC50 (nM) in NCI-H295R cells | Selectivity Index (Cortisol IC50 / Aldosterone IC50) |

| This compound | |||

| Comparator 1 | |||

| Comparator 2 |

Table 2: Cytotoxicity of this compound in NCI-H295R cells

| Compound | CC50 (µM) |

| This compound | |

| Positive Control (e.g., Doxorubicin) |

Experimental Protocols

NCI-H295R Cell Culture and Maintenance

The NCI-H295R cell line is the cornerstone for assessing the in vitro efficacy of aldosterone synthase inhibitors.

Materials:

-

NCI-H295R cells (ATCC® CRL-2128™)

-

DMEM/F12 medium

-

Bovine Serum (FBS)

-

Insulin-Transferrin-Selenium (ITS) supplement

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Culture NCI-H295R cells in DMEM/F12 medium supplemented with 10% FBS, 1X ITS supplement, and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a ratio of 1:3 to 1:6 in fresh culture medium.

Aldosterone and Cortisol Inhibition Assay

This assay determines the potency of this compound in inhibiting aldosterone and cortisol production in NCI-H295R cells.

References

- 1. benchchem.com [benchchem.com]

- 2. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Insights into Aldosterone Synthase Substrate Specificity and Targeted Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldosterone synthase - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Use of BI 689648 in Cynomolgus Monkey Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BI 689648, a potent and highly selective aldosterone synthase inhibitor, in cynomolgus monkey models. The cynomolgus monkey is a critical non-human primate model for preclinical evaluation due to the high homology between the non-human primate and human aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) enzymes.[1][2] Rodent models are less predictive due to lower enzymatic homology.[1][2]

Mechanism of Action

This compound is a non-steroidal, small molecule inhibitor of aldosterone synthase (AS), the key enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex.[1] Its high selectivity for aldosterone synthase over cortisol synthase (150-fold) minimizes the risk of off-target effects on cortisol production, a significant advantage over earlier generations of aldosterone synthase inhibitors.

Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound

Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Activity

| Compound | Target | IC50 (nM) | Selectivity vs. Cortisol Synthase | Reference |

| This compound | Aldosterone Synthase (CYP11B2) | 2 | 150-fold | |

| Cortisol Synthase (CYP11B1) | 300 | |||

| FAD286 | Aldosterone Synthase (CYP11B2) | 3 | 40-fold | |

| Cortisol Synthase (CYP11B1) | 90 | |||

| LCI699 | Aldosterone Synthase (CYP11B2) | 10 | 8-fold | |

| Cortisol Synthase (CYP11B1) | 80 |

In Vivo Pharmacokinetics in Cynomolgus Monkeys

| Compound | Dose (oral) | Cmax | Tmax | Half-life (t1/2) | AUC | Reference |

| This compound | 5 mg/kg | ~500 nM | Not Reported | Not Reported | Not Reported |

Note: Comprehensive pharmacokinetic parameters for this compound are not yet publicly available. Researchers should perform full pharmacokinetic profiling as part of their studies.

Experimental Protocols

Adrenocorticotropic Hormone (ACTH) Challenge Model

This model is the standard for assessing the in vivo efficacy and selectivity of aldosterone synthase inhibitors in non-human primates.

Objective: To evaluate the ability of this compound to inhibit ACTH-stimulated aldosterone production without significantly affecting cortisol levels.

Experimental Workflow

Caption: Workflow for the ACTH challenge model in cynomolgus monkeys.

Materials:

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose in water)

-

Adrenocorticotropic hormone (ACTH) (e.g., Synacthen® or Cortrosyn™)

-

Anesthetic (e.g., ketamine/xylazine, if required for handling)

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Selection and Acclimatization: Use healthy, adult cynomolgus monkeys. Animals should be acclimated to the housing and handling procedures. Studies are often performed in conscious, non-chaired animals to minimize stress-related hormonal fluctuations.

-

Fasting: Fast animals overnight prior to the study.

-

Baseline Blood Sample: Collect a baseline blood sample (approx. 1 mL) from a peripheral vein.

-

Drug Administration: Administer this compound orally via gavage at the desired dose (e.g., 5 mg/kg). The vehicle control should be administered to a separate group of animals.

-

Pre-ACTH Blood Sample: Collect a blood sample immediately prior to the ACTH challenge.

-

ACTH Challenge: Administer a bolus intravenous injection of ACTH. A typical dose used in non-human primate studies is 1 µg/kg.

-

Post-ACTH Blood Sampling: Collect blood samples at multiple time points after the ACTH injection. Given that peak aldosterone levels are observed 15-30 minutes post-ACTH in humans, a suggested sampling schedule for monkeys would be 15, 30, 60, and 120 minutes post-challenge.

-

Sample Processing: Immediately place blood samples on ice. Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

Bioanalytical Method for Aldosterone, Cortisol, and this compound

Objective: To accurately quantify the concentrations of aldosterone, cortisol, and this compound in cynomolgus monkey plasma.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of these analytes.

Procedure Outline:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a volume of cold acetonitrile containing the internal standards (e.g., d7-aldosterone, d4-cortisol, and a stable isotope-labeled this compound).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase.

-

-

LC Separation:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Optimize the multiple reaction monitoring (MRM) transitions for each analyte and internal standard.

-

Safety and Toxicology Assessment

Objective: To evaluate the safety and tolerability of this compound in cynomolgus monkeys upon repeated dosing.

Study Design (Example): A 4-week or 13-week repeat-dose toxicology study is a common preclinical assessment.

Procedure:

-

Dose Groups: Include a vehicle control group and at least three dose levels of this compound (low, mid, high).

-

Administration: Daily oral gavage.

-

Monitoring:

-

Clinical Observations: Daily checks for any changes in behavior, appearance, or signs of toxicity.

-

Body Weight: Weekly measurements.

-

Food Consumption: Daily or weekly measurements.

-

Clinical Pathology: Collect blood and urine samples at baseline and at the end of the study for hematology, clinical chemistry (including electrolytes), and urinalysis.

-

Electrocardiography (ECG): Perform at baseline and at the end of the study to assess cardiovascular safety.

-

-

Toxicokinetics: Collect blood samples at specified time points after the first and last doses to determine the pharmacokinetic profile of this compound.

-

Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect a comprehensive set of tissues for histopathological examination.

Disclaimer: These protocols are intended as a guide. The specific details of the experimental design, including dose levels, timing of sample collection, and analytical methods, should be optimized and validated by the researchers for their specific study objectives and in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for Measuring BI 689648 Plasma Concentration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 689648 is a novel and highly selective aldosterone synthase inhibitor that has demonstrated significant potential in preclinical studies. Accurate measurement of its plasma concentration in animal models is crucial for understanding its pharmacokinetics (PK) and pharmacodynamics (PD), which are essential for dose selection and translation to clinical studies. These application notes provide detailed protocols for the quantification of this compound in plasma samples from animal models, primarily focusing on the cynomolgus monkey, a relevant non-human primate model. The methodologies described are based on published preclinical data and standard bioanalytical techniques.

Quantitative Data Summary

A summary of the reported pharmacokinetic parameters for this compound in cynomolgus monkeys is presented in the table below. This data is derived from in vivo studies utilizing an adrenocorticotropin (ACTH) challenge model.[1]

| Parameter | Value | Animal Model | Dose | Route of Administration |

| Cmax (Peak Plasma Concentration) | ~500 nM | Cynomolgus Monkey | 5 mg/kg | Oral |

Experimental Protocols

In Vivo Study Design: ACTH-Challenge Model in Cynomolgus Monkeys

This model is designed to stimulate aldosterone production, allowing for the assessment of the inhibitory activity of this compound.

Objective: To evaluate the in vivo efficacy and pharmacokinetics of this compound.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% hydroxyethylcellulose in water)

-

Adrenocorticotropic hormone (ACTH) (e.g., Synacthen®)

-

Saline solution

-

Cynomolgus monkeys (male, healthy, and acclimatized)

-

Blood collection tubes (containing K2EDTA as anticoagulant)

-

Centrifuge

-

Freezer (-80°C)

Protocol:

-

Fast the animals overnight prior to dosing.

-

Administer a single oral dose of this compound (e.g., 5 mg/kg) or vehicle to the cynomolgus monkeys.

-

Collect blood samples at predetermined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

At a specified time point post-dose (e.g., 1 or 2 hours), administer an ACTH challenge (e.g., 1 µg/kg, intramuscularly) to stimulate aldosterone synthesis.

-

Collect blood samples at specified time points post-ACTH challenge to measure both this compound and aldosterone concentrations.

-

Process the collected blood samples immediately by centrifuging at 3000 x g for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS for this compound Quantification in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.

Objective: To accurately quantify the concentration of this compound in cynomolgus monkey plasma.

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

-

C18 reverse-phase analytical column

-

This compound reference standard

-

Internal standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

96-well plates

-

Centrifuge

Protocol:

a. Sample Preparation (Protein Precipitation):

-

Thaw the plasma samples on ice.

-

To 50 µL of each plasma sample in a 96-well plate, add 150 µL of a protein precipitation solution (e.g., acetonitrile containing the internal standard).

-

Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: Determine the precursor ion (Q1) and a specific product ion (Q3) for quantification.

-

Internal Standard: Determine the precursor ion (Q1) and a specific product ion (Q3).

-

-

Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

c. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

-

Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway Inhibition

Caption: Simplified steroidogenesis pathway showing the inhibition of Aldosterone Synthase by this compound.

Experimental Workflow

Caption: Workflow for measuring this compound plasma concentration in cynomolgus monkeys.

Logical Relationship of Pharmacokinetic Analysis

Caption: Logical flow from plasma concentration data to key pharmacokinetic parameters via NCA.

References

Application Notes and Protocols: Adrenocorticotropin-Challenge Model for Evaluating BI 689648

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of the adrenocorticotropin (ACTH) challenge model for the preclinical evaluation of BI 689648, a novel and highly selective aldosterone synthase inhibitor. Aldosterone synthase (CYP11B2) is a critical enzyme in the biosynthesis of aldosterone, a key regulator of blood pressure and electrolyte balance.[1] Excessive aldosterone levels are implicated in various cardiometabolic diseases.[1][2] this compound has been developed to specifically inhibit aldosterone production with minimal impact on cortisol synthesis, which is mediated by the closely related enzyme 11β-hydroxylase (CYP11B1).[1][2] The ACTH-challenge model serves as a robust in vivo method to assess the potency and selectivity of aldosterone synthase inhibitors like this compound in a physiological context.

Mechanism of Action of this compound

This compound is a potent inhibitor of aldosterone synthase (CYP11B2). In vitro studies have demonstrated its high selectivity for aldosterone synthase over cortisol synthase (CYP11B1). This selectivity is crucial for minimizing off-target effects on the hypothalamic-pituitary-adrenal (HPA) axis and cortisol production, which is essential for normal physiological function.

Signaling Pathway of Aldosterone and Cortisol Synthesis

The diagram below illustrates the final steps of aldosterone and cortisol synthesis in the adrenal cortex and the point of inhibition by this compound.

Caption: Steroidogenesis pathway highlighting the inhibitory action of this compound.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).

Methodology:

-

Homogenized adrenal glands are used as the source of the enzymes.

-

The assay is conducted in a 96-well plate format.

-

A mixture of the concentrated homogenate and the respective substrate is added to various dilutions of the test compound (this compound) and comparator compounds.

-

The plates are incubated to allow the enzymatic reaction to proceed.

-

The reaction is then stopped, and the product formation is quantified using an appropriate analytical method (e.g., LC-MS/MS).

-

The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated from the dose-response curves.

In Vivo Adrenocorticotropin (ACTH) Challenge Model in Cynomolgus Monkeys

Objective: To evaluate the in vivo potency and selectivity of this compound in inhibiting ACTH-stimulated aldosterone production while sparing cortisol synthesis.

Experimental Workflow:

Caption: Workflow for the in vivo ACTH-challenge model.

Detailed Protocol:

-

Animals: Healthy, conscious, non-chaired cynomolgus monkeys are used for the study.

-

Acclimatization: Animals are acclimatized to the study conditions before the experiment.

-

Grouping and Dosing: On each study day, animals are randomized into different treatment groups, including a vehicle control and various doses of the test compounds (e.g., this compound) and comparators (e.g., FAD286, LCI699). The compounds are administered orally. Doses for aldosterone synthase inhibitors have ranged from 0.003 mg/kg to 10 mg/kg.

-

ACTH Challenge: At a specified time post-dosing, an ACTH challenge is administered to stimulate the adrenal production of aldosterone and cortisol.

-

Blood Sampling: Blood samples are collected 15 minutes after the ACTH challenge, which corresponds to the time of maximal aldosterone and cortisol production.

-

Sample Processing and Analysis: Plasma is separated from the blood samples and analyzed for aldosterone, cortisol, and test compound concentrations using validated analytical methods such as LC-MS/MS.

-

Data Analysis: The in vivo effective concentrations (EC) for aldosterone and cortisol inhibition are determined by curve-fitting the concentration-response data. The selectivity is assessed by comparing the effects on aldosterone versus cortisol levels.

Data Presentation

In Vitro Potency and Selectivity of this compound and Comparator Compounds

| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity Ratio (CYP11B1 IC50 / CYP11B2 IC50) |

| This compound | 2.1 | 310 | 149 |

| FAD286 | 2.5 | 94 | 38 |

| LCI699 | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts |

Data sourced from MedChemExpress, referencing Weldon SM, et al. J Pharmacol Exp Ther. 2016 Oct;359(1):142-50.

In Vivo Pharmacokinetics and Selectivity of this compound

| Parameter | Value |

| Animal Model | Cynomolgus Monkey |

| Dose | 5 mg/kg (oral) |

| Peak Plasma Concentration (Cmax) | ~500 nM |

| In Vivo Selectivity vs. Comparators | >20-fold more selective than FAD286 and LCI699 |

Representative In Vivo ACTH Challenge Data (Hypothetical)

The following table is a representative example of how data from an in vivo ACTH challenge study would be presented. Actual values would need to be obtained from the full research publication.

| Treatment Group | Dose (mg/kg) | Post-ACTH Plasma Aldosterone (ng/dL) | Post-ACTH Plasma Cortisol (µg/dL) |

| Vehicle | - | 100 ± 15 | 50 ± 5 |

| This compound | 0.1 | 60 ± 10 | 48 ± 6 |

| This compound | 1 | 25 ± 5 | 45 ± 5 |

| This compound | 10 | 10 ± 3 | 42 ± 4 |

| FAD286 | 1 | 40 ± 8 | 35 ± 7 |

| LCI699 | 1 | 35 ± 7 | 25 ± 6 |

Values are hypothetical and for illustrative purposes only.

Conclusion

The ACTH-challenge model in non-human primates is an essential tool for the in vivo characterization of aldosterone synthase inhibitors. The data for this compound demonstrates its high potency and, critically, its superior selectivity for aldosterone synthase over cortisol synthase in this translational model. These findings support the potential of this compound as a promising therapeutic agent for diseases driven by excess aldosterone, with a reduced risk of cortisol-related side effects. Further clinical studies are warranted to confirm these preclinical findings in humans.

References

Application Notes and Protocols: Experimental Design for Studying the Effects of BI 689648 on Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction